molecular formula C12H12FNO2 B8284857 5-fluoro-3-methyl-1H-indole-2-propanoic acid

5-fluoro-3-methyl-1H-indole-2-propanoic acid

Cat. No. B8284857
M. Wt: 221.23 g/mol
InChI Key: HDDQDLLCGJUYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05246957

Procedure details

A mixture of isopropyl 5-fluoro-3-methyl-1H-indole-2-propanoate (0.42 g),1N sodiumhydroxide (6.3 ml) and methanol (20 ml) are stirred at room temperature for 4 hours. The reaction mixture is poured into water, washed with methylene chloride, acidified with 1N HCl and extracted with methylene chloride. The organic layer, dried and evaporated, affords 0.36 g of 5-fluoro-3-methyl-1H-indole-2-propanoic acid.
Name
isopropyl 5-fluoro-3-methyl-1H-indole-2-propanoate
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([CH2:11][CH2:12][C:13]([O:15]C(C)C)=[O:14])=[C:5]2[CH3:19].[OH-].[Na+].CO>O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[C:5]2[CH3:19] |f:1.2|

Inputs

Step One
Name
isopropyl 5-fluoro-3-methyl-1H-indole-2-propanoate
Quantity
0.42 g
Type
reactant
Smiles
FC=1C=C2C(=C(NC2=CC1)CCC(=O)OC(C)C)C
Name
Quantity
6.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
are stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer, dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2C(=C(NC2=CC1)CCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.